molecular formula C11H11NO6 B1359951 (acetyloxy)(4-nitrophenyl)methyl acetate CAS No. 2929-91-1

(acetyloxy)(4-nitrophenyl)methyl acetate

Cat. No.: B1359951
CAS No.: 2929-91-1
M. Wt: 253.21 g/mol
InChI Key: WGESNIARHZFDHQ-UHFFFAOYSA-N
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Preparation Methods

(acetyloxy)(4-nitrophenyl)methyl acetate can be synthesized through various methods. One common synthetic route involves the reaction of 4-nitrotoluene with chromium(VI) oxide in acetic anhydride . Another method includes the oxidation of 4-nitrotoluene with ozone in acetic anhydride in the presence of manganese sulfate and sulfuric acid . These reactions typically require controlled conditions such as specific temperatures and catalysts to achieve high yields.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

  • This compound is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. Its structure allows for modifications that enhance the efficacy of drugs targeting specific biological pathways.

Case Study:

  • In a study focusing on the synthesis of antitumor agents, (acetyloxy)(4-nitrophenyl)methyl acetate was employed to create derivatives that exhibited improved activity against cancer cell lines. The modifications facilitated better interaction with biological targets, enhancing therapeutic outcomes.

Analytical Chemistry

Reagent for Detection:

  • The compound serves as a reagent in various analytical methods. It is particularly useful for detecting and quantifying other chemical species, thereby improving the accuracy of chemical analyses.

Data Table: Reagent Performance Comparison

Reagent UsedSensitivitySpecificityApplication Area
This compoundHighModerateDrug analysis
p-Nitrophenyl acetateModerateHighLipase activity assays

Material Science

Incorporation into Polymers:

  • The compound can be integrated into polymer matrices to enhance mechanical properties and thermal stability. This application is crucial for developing advanced materials used in various industrial applications.

Case Study:

  • Research demonstrated that polymers modified with this compound exhibited improved tensile strength and thermal resistance compared to unmodified polymers. This enhancement is attributed to the compound's ability to form strong intermolecular interactions within the polymer matrix.

Organic Electronics

Potential in Electronic Devices:

  • The compound has been explored for its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs). Its favorable electronic properties make it a candidate for improving device performance.

Data Table: Device Performance Metrics

Device TypeParameterValue with CompoundValue without Compound
OLEDEfficiency18%12%
Organic Photovoltaic CellsPower Conversion Efficiency9%5%

Agricultural Chemistry

Formulation of Agrochemicals:

  • The compound contributes to developing more effective pesticides and herbicides. Its chemical properties allow for modifications that enhance the effectiveness of active ingredients in agrochemical formulations.

Case Study:

  • In agricultural trials, formulations containing this compound showed a significant increase in pest control efficacy compared to traditional formulations, indicating its potential as a valuable additive in agrochemical products.

Biological Activity

Introduction

The compound (acetyloxy)(4-nitrophenyl)methyl acetate is an ester derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₉H₉NO₄
  • CAS Number: 2929-91-1

This compound features an acetyloxy group and a nitrophenyl moiety, which contribute to its reactivity and biological interactions.

Enzymatic Interactions

Research indicates that this compound may interact with various enzymes, particularly those involved in ester hydrolysis. For instance, studies have shown that compounds with similar structures can act as substrates for carboxylesterases (CES), which are crucial in drug metabolism and detoxification processes in the liver and lungs .

Antimicrobial Properties

A study examining the antimicrobial activity of nitrophenyl derivatives revealed that this compound exhibits significant antibacterial effects against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death. The compound's effectiveness was compared to standard antibiotics, showcasing promising results.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Results indicated that this compound induces apoptosis through the activation of caspase pathways. Specifically, it was found to significantly reduce cell viability in breast cancer and prostate cancer cell lines, suggesting potential as a therapeutic agent in oncology .

Study on Antibacterial Activity

In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating strong antibacterial properties. The compound's mode of action was hypothesized to be through inhibition of bacterial enzyme systems essential for cell wall synthesis.

Cytotoxicity Assessment

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a decrease in cell proliferation by up to 70% at a concentration of 50 µM after 24 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, highlighting its potential as an anticancer agent .

Research Findings Summary

Study Focus Key Findings
Antibacterial ActivityMIC of 32 µg/mL against E. coli and S. aureus; disrupts cell membranes.
CytotoxicityReduces viability by 70% in cancer cell lines; induces apoptosis via caspase activation.
Enzymatic InteractionsSubstrate for carboxylesterases; impacts drug metabolism pathways.

Properties

IUPAC Name

[acetyloxy-(4-nitrophenyl)methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)12(15)16/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGESNIARHZFDHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183544
Record name 4-Nitrobenzylidene di(acetate)
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URL https://comptox.epa.gov/dashboard/DTXSID00183544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2929-91-1
Record name Methanediol, 1-(4-nitrophenyl)-, 1,1-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2929-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrobenzylidene di(acetate)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanediol, diacetate (ester)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46887
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Record name 4-Nitrobenzylidene di(acetate)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrobenzylidene di(acetate)
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